(1-(2,5-Difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol
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Overview
Description
(1-(2,5-Difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a difluorobenzyl group and a methanol moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,5-Difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor would be 2,5-difluorobenzyl azide, and the alkyne precursor would be propargyl alcohol.
Cycloaddition Reaction: The reaction is usually carried out in the presence of a copper(I) catalyst (CuSO₄ and sodium ascorbate) in a solvent such as dimethyl sulfoxide (DMSO) or water, under mild conditions (room temperature to 60°C).
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and purity, often involving automated reactors and continuous flow systems.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄).
Reduction: The triazole ring can undergo reduction reactions, although these are less common. Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH₄ in tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: (1-(2,5-Difluorobenzyl)-1H-1,2,3-triazol-4-yl)formaldehyde or (1-(2,5-Difluorobenzyl)-1H-1,2,3-triazol-4-yl)carboxylic acid.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
(1-(2,5-Difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antifungal, antibacterial, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its triazole moiety.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (1-(2,5-Difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol depends on its specific application:
Enzyme Inhibition: The triazole ring can interact with the active site of enzymes, inhibiting their activity. This is particularly relevant in the development of antifungal agents targeting cytochrome P450 enzymes.
Protein-Ligand Interactions: The compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function and stability.
Comparison with Similar Compounds
- (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol
- (1-(2,4-Difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol
- (1-(3,5-Difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol
Comparison:
- Uniqueness: The presence of the 2,5-difluorobenzyl group in (1-(2,5-Difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol imparts unique electronic properties that can influence its reactivity and biological activity. This makes it distinct from other triazole derivatives with different substitution patterns.
- Reactivity: The difluorobenzyl group can undergo specific substitution reactions that are not possible with non-fluorinated analogs, providing a versatile platform for further chemical modifications.
Properties
IUPAC Name |
[1-[(2,5-difluorophenyl)methyl]triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O/c11-8-1-2-10(12)7(3-8)4-15-5-9(6-16)13-14-15/h1-3,5,16H,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXCFPVHWMSVCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=C(N=N2)CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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